![molecular formula C4H6F2O2 B1591560 Methyl 2,2-difluoropropanoate CAS No. 38650-84-9](/img/structure/B1591560.png)
Methyl 2,2-difluoropropanoate
Overview
Description
Methyl 2,2-difluoropropanoate (MDP) is an organic compound with the chemical formula C4H6F2O2. It is a colorless liquid that is widely used in the chemical industry as a building block for the synthesis of various compounds. MDP is a fluorinated ester that has gained significant attention due to its unique properties, including its ability to act as a source of difluorocarbene and its potential use in the development of new drugs.
Scientific Research Applications
Organic Synthesis
Methyl 2,2-difluoropropanoate: is utilized in organic synthesis as a building block for creating various organic compounds. Its difluorinated carbon structure makes it a valuable precursor for introducing fluorine atoms into molecules, which can significantly alter the chemical and physical properties of the synthesized compounds, such as increased stability and lipophilicity .
Pharmaceutical Research
In pharmaceutical research, this compound serves as an intermediate in the synthesis of more complex molecules. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals, making Methyl 2,2-difluoropropanoate a key ingredient in the development of new medications .
Material Science
The application of Methyl 2,2-difluoropropanoate extends to material science, where it is used to modify the surface properties of materials. Fluorination can lead to the creation of hydrophobic surfaces, which are beneficial in various industrial applications, including coatings and polymer manufacturing .
Agrochemical Synthesis
This compound is also significant in the synthesis of agrochemicals. The introduction of fluorine atoms can result in agrochemicals with improved efficacy, reduced toxicity, and better environmental profiles. It’s a critical component in the design of next-generation pesticides and herbicides .
Analytical Chemistry
In analytical chemistry, Methyl 2,2-difluoropropanoate can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound .
Fluoropolymer Production
The production of fluoropolymers often involves the use of fluorinated esters like Methyl 2,2-difluoropropanoate . These polymers have applications in high-performance materials that require exceptional chemical resistance, thermal stability, and mechanical properties .
Mechanism of Action
Target of Action
Methyl 2,2-difluoropropanoate is a chemical compound that is often used as an intermediate in organic synthesis . The primary targets of Methyl 2,2-difluoropropanoate are the reactants in these synthesis reactions .
Mode of Action
The mode of action of Methyl 2,2-difluoropropanoate involves its interaction with these reactants. The presence of the difluoropropanoate group in the molecule can influence the course of the reaction, leading to the formation of specific products .
Biochemical Pathways
Methyl 2,2-difluoropropanoate affects the biochemical pathways of the reactions it is involved in. The exact pathways and their downstream effects can vary depending on the specific reaction .
Result of Action
The result of Methyl 2,2-difluoropropanoate’s action is the formation of specific products in the reactions it is involved in. These products can have various molecular and cellular effects, depending on their nature .
Action Environment
The action, efficacy, and stability of Methyl 2,2-difluoropropanoate can be influenced by various environmental factors. These can include the temperature and pH of the reaction environment, the presence of other reactants or catalysts, and more .
properties
IUPAC Name |
methyl 2,2-difluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBWZPDOQVNCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576400 | |
Record name | Methyl 2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38650-84-9 | |
Record name | Methyl 2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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